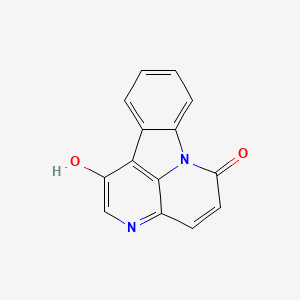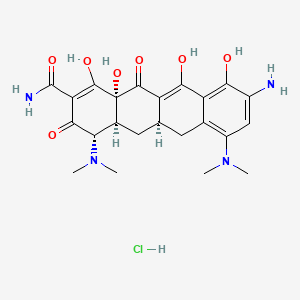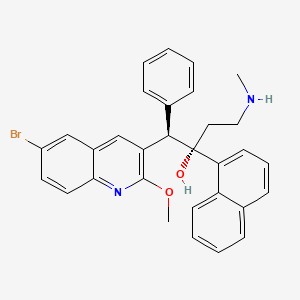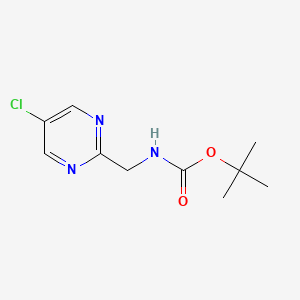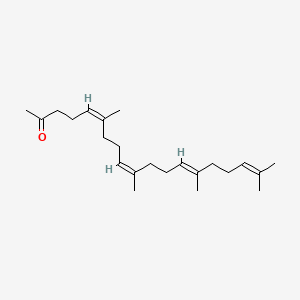
(5Z,9Z,13E)-Geranylgeranylacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,9Z,13E)-Geranylgeranylacetone, also known as teprenone, is a chemical compound with the molecular formula C23H38O. It is a derivative of geranylgeraniol and is characterized by its multiple double bonds and a ketone functional group. This compound is known for its protective effects on the gastric mucosa and is used in the treatment of gastric ulcers and gastritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,9Z,13E)-Geranylgeranylacetone involves the condensation of geranylgeraniol with acetone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid to facilitate the formation of the ketone group. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(5Z,9Z,13E)-Geranylgeranylacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogens and hydrogen halides are typical reagents for electrophilic addition reactions.
Major Products Formed
Oxidation: Geranylgeranyl alcohol and geranylgeranyl carboxylic acid.
Reduction: Geranylgeranyl alcohol.
Substitution: Halogenated derivatives of geranylgeranylacetone.
Scientific Research Applications
(5Z,9Z,13E)-Geranylgeranylacetone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various terpenoids and other organic compounds.
Biology: The compound is studied for its role in cellular signaling and its effects on cell proliferation and differentiation.
Medicine: It is used in the treatment of gastric ulcers and gastritis due to its protective effects on the gastric mucosa.
Mechanism of Action
The protective effects of (5Z,9Z,13E)-Geranylgeranylacetone on the gastric mucosa are attributed to its ability to enhance the production of heat shock proteins. These proteins help in maintaining cellular integrity and promoting the repair of damaged tissues. The compound also modulates the activity of various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
(5Z,9Z,13Z)-Geranylgeranylacetone: Another isomer with similar protective effects on the gastric mucosa.
Farnesylacetone: A related compound with similar structural features but different biological activities.
Nerolidol: A sesquiterpene alcohol with similar chemical properties but different applications
Uniqueness
(5Z,9Z,13E)-Geranylgeranylacetone is unique due to its specific configuration of double bonds, which contributes to its distinct biological activities. Its ability to induce heat shock proteins and modulate key signaling pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
(5Z,9Z,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15-,22-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXKZBETONXFO-NMILVPMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\CC/C(=C\CCC(=O)C)/C)/C)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

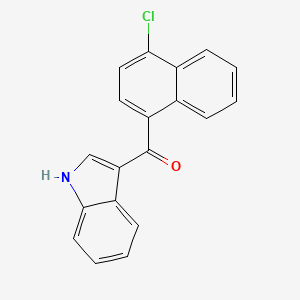
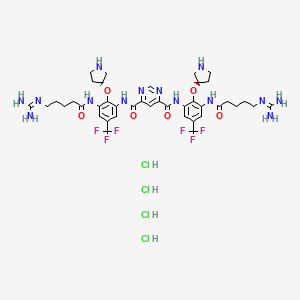
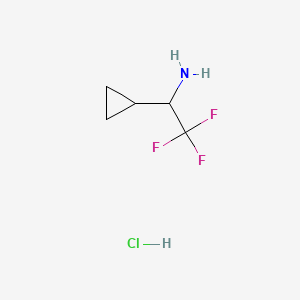
![Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane](/img/structure/B565791.png)
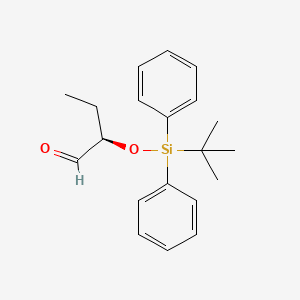
![(2R)-2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B565794.png)
![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)
